molecular formula C16H16ClN3OS B4718508 N-(3-chloro-2-methylphenyl)-2-(phenylacetyl)hydrazinecarbothioamide

N-(3-chloro-2-methylphenyl)-2-(phenylacetyl)hydrazinecarbothioamide

Cat. No. B4718508
M. Wt: 333.8 g/mol
InChI Key: XUNOEPGHJVHFPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-2-methylphenyl)-2-(phenylacetyl)hydrazinecarbothioamide, also known as CMPT, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a hydrazine derivative that has shown promising results in various biological assays, making it a popular choice for researchers in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-2-(phenylacetyl)hydrazinecarbothioamide involves the inhibition of various enzymes and signaling pathways in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. Additionally, N-(3-chloro-2-methylphenyl)-2-(phenylacetyl)hydrazinecarbothioamide has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects
N-(3-chloro-2-methylphenyl)-2-(phenylacetyl)hydrazinecarbothioamide has been shown to have a wide range of biochemical and physiological effects in the body. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor alpha (TNF-α), and to inhibit the growth of cancer cells. Additionally, N-(3-chloro-2-methylphenyl)-2-(phenylacetyl)hydrazinecarbothioamide has been shown to have antioxidant properties, which may help to protect against oxidative damage in the body.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(3-chloro-2-methylphenyl)-2-(phenylacetyl)hydrazinecarbothioamide in lab experiments is its wide range of biological activities. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties, making it a versatile compound for researchers in the field of medicinal chemistry. However, one of the main limitations of using N-(3-chloro-2-methylphenyl)-2-(phenylacetyl)hydrazinecarbothioamide in lab experiments is its potential toxicity. It has been shown to have cytotoxic effects on some cell lines, which may limit its use in certain applications.

Future Directions

There are many potential future directions for the study of N-(3-chloro-2-methylphenyl)-2-(phenylacetyl)hydrazinecarbothioamide. One possible avenue of research is the development of new analogs of N-(3-chloro-2-methylphenyl)-2-(phenylacetyl)hydrazinecarbothioamide with improved biological activity and reduced toxicity. Additionally, further studies are needed to elucidate the exact mechanisms of action of N-(3-chloro-2-methylphenyl)-2-(phenylacetyl)hydrazinecarbothioamide, which may help to identify new targets for drug development. Finally, the potential applications of N-(3-chloro-2-methylphenyl)-2-(phenylacetyl)hydrazinecarbothioamide in the treatment of various diseases, including cancer and arthritis, warrant further investigation.

Scientific Research Applications

N-(3-chloro-2-methylphenyl)-2-(phenylacetyl)hydrazinecarbothioamide has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. It has been extensively studied for its potential applications in the treatment of various diseases, including cancer, arthritis, and bacterial infections.

properties

IUPAC Name

1-(3-chloro-2-methylphenyl)-3-[(2-phenylacetyl)amino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3OS/c1-11-13(17)8-5-9-14(11)18-16(22)20-19-15(21)10-12-6-3-2-4-7-12/h2-9H,10H2,1H3,(H,19,21)(H2,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUNOEPGHJVHFPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=S)NNC(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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